1-Naphthalenol, 1,2,3,4-tetrahydro-1-methyl-2-(1-methylethyl)-
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Overview
Description
1-Naphthalenol, 1,2,3,4-tetrahydro-1-methyl-2-(1-methylethyl)- is an organic compound with the molecular formula C13H18O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) attached to the naphthalene ring system. This compound is also known by other names such as 1-Tetralol and 1-Hydroxytetralin .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthalenol, 1,2,3,4-tetrahydro-1-methyl-2-(1-methylethyl)- can be synthesized through various synthetic routes. One common method involves the hydrogenation of naphthalene to produce tetralin, which is then subjected to further chemical reactions to introduce the hydroxyl group. The reaction conditions typically involve the use of catalysts such as rhodium or palladium under high pressure and temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenol, 1,2,3,4-tetrahydro-1-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 1-naphthaldehyde or 1-naphthone.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-Naphthalenol, 1,2,3,4-tetrahydro-1-methyl-2-(1-methylethyl)- has diverse applications in scientific research:
Chemistry: Used as a chiral probe to study enzyme-substrate interactions and as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate for various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 1,2,3,4-tetrahydro-1-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes such as aryl sulfotransferase, where it undergoes sulfation reactions. The compound’s hydroxyl group plays a crucial role in its binding affinity and reactivity with these enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: Differentiated by the absence of the tetrahydro and isopropyl groups.
2-Naphthol: Similar structure but with the hydroxyl group at a different position on the naphthalene ring.
Tetralin: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
1-Naphthalenol, 1,2,3,4-tetrahydro-1-methyl-2-(1-methylethyl)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group and the tetrahydro configuration enhances its solubility and interaction with various molecular targets, making it valuable in both research and industrial applications .
Properties
CAS No. |
61994-28-3 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-methyl-2-propan-2-yl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C14H20O/c1-10(2)12-9-8-11-6-4-5-7-13(11)14(12,3)15/h4-7,10,12,15H,8-9H2,1-3H3 |
InChI Key |
NWNJOLQTACVCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2=CC=CC=C2C1(C)O |
Origin of Product |
United States |
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